3-Bromophenyl cyclohexyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

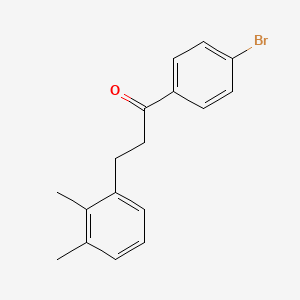

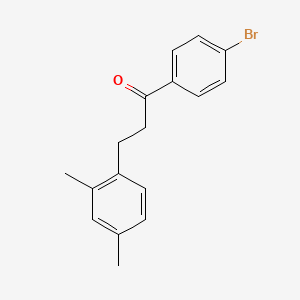

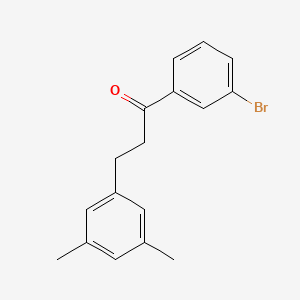

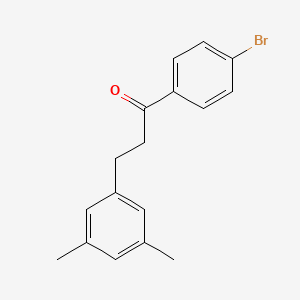

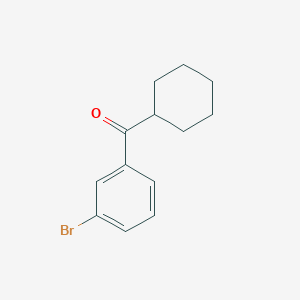

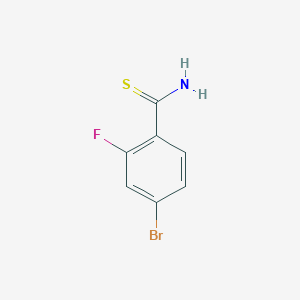

3-Bromophenyl cyclohexyl ketone, also known as 3-Bromocyclohexyl phenyl ketone, is an organic compound with the chemical formula C13H15BrO . It is a solvated crystalline solid and has a molecular weight of 267.17 .

Molecular Structure Analysis

The InChI code for 3-Bromophenyl cyclohexyl ketone is1S/C13H15BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 . This indicates the specific arrangement of atoms in the molecule.

Aplicaciones Científicas De Investigación

- Application : 3-Bromophenyl cyclohexyl ketone is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- Methods of Application : The specific methods of application or experimental procedures for this compound would depend on the context of the research. Unfortunately, the exact technical details or parameters are not provided in the source .

- Results or Outcomes : The outcomes of using this compound would also depend on the specific research context. The source does not provide any quantitative data or statistical analyses .

- Application : 3-Bromophenyl cyclohexyl ketone can be used in the enantioselective reduction of ketones. This process is important for the synthesis of chiral secondary alcohols, which are valuable in the synthesis of a variety of natural products and several medicinally important compounds .

- Methods of Application : The reduction process uses oxazaborolidine catalysts generated in situ from chiral lactam alcohols . The preparation of oxazaborolidine requires heating at reflux with excess BH3 in tetrahydrofuran (THF) .

- Results or Outcomes : The use of this method allows for efficient synthesis of chiral secondary alcohols with predictable absolute stereochemistries .

Chemical Synthesis

Enantioselective Reduction of Ketones

- Application : This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- Methods of Application : The specific methods of application or experimental procedures for this compound would depend on the context of the research. Unfortunately, the exact technical details or parameters are not provided in the source .

- Results or Outcomes : The outcomes of using this compound would also depend on the specific research context. The source does not provide any quantitative data or statistical analyses .

- Application : 3-Bromophenyl cyclohexyl ketone can be used in the metal-catalysed transfer hydrogenation of ketones . This process is important for the reduction of ketones to produce the corresponding secondary alcohols, which are valuable building blocks in the pharmaceutical, perfume and agrochemical industries .

- Methods of Application : In a typical transfer hydrogenation process, the metal catalyst is able to abstract a hydride and a proton from the hydrogen donor and deliver them to the carbonyl moiety of the ketone . Moreover, a number of cheap chemicals can be used as hydrogen donors, propan-2-ol and formic acid/triethylamine mixture (FA-TEA) being the most representative.

- Results or Outcomes : The use of this method allows for efficient synthesis of chiral secondary alcohols with predictable absolute stereochemistries .

Material Science

Metal-Catalysed Transfer Hydrogenation of Ketones

- Application : This compound can be used as a building block in the synthesis of various pharmaceuticals .

- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the research. Unfortunately, the exact technical details or parameters are not provided in the source .

- Results or Outcomes : The outcomes of using this compound would also depend on the specific research context. The source does not provide any quantitative data or statistical analyses .

- Application : 3-Bromophenyl cyclohexyl ketone can be used in Grignard reactions, which are a common method for forming carbon-carbon bonds .

- Methods of Application : In a typical Grignard reaction, the bromine atom on the phenyl ring of the ketone would react with magnesium metal to form a Grignard reagent . This reagent can then react with a variety of electrophiles to form new carbon-carbon bonds .

- Results or Outcomes : The use of this method allows for the synthesis of a wide range of organic compounds .

Pharmaceutical Industry

Grignard Reaction

Propiedades

IUPAC Name |

(3-bromophenyl)-cyclohexylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGMCJWVYXIIKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642593 |

Source

|

| Record name | (3-Bromophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromophenyl cyclohexyl ketone | |

CAS RN |

898769-06-7 |

Source

|

| Record name | (3-Bromophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)